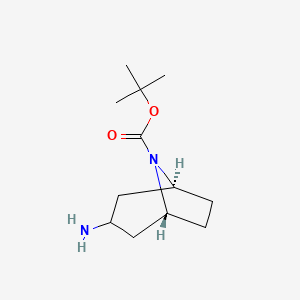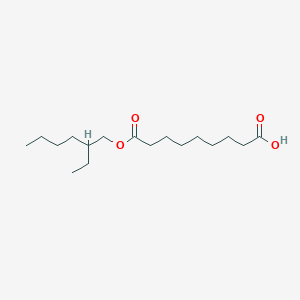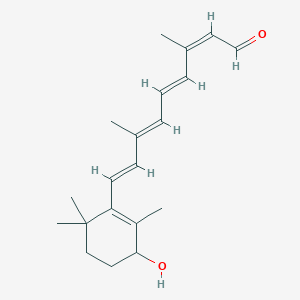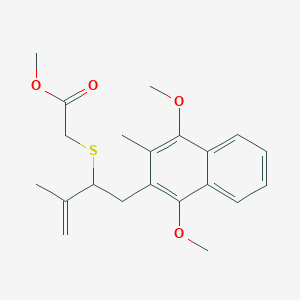![molecular formula C₁₁H₁₉FO₈S B1144925 (2R,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2-fluoro-3-[(sulfo)oxy]propanoic Acid Ethyl Este CAS No. 1020063-92-6](/img/new.no-structure.jpg)
(2R,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2-fluoro-3-[(sulfo)oxy]propanoic Acid Ethyl Este
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2-fluoro-3-[(sulfo)oxy]propanoic Acid Ethyl Este is a complex organic compound with a unique structure that includes a dioxolane ring, a fluorine atom, and a sulfoxy group
Preparation Methods
The synthesis of (2R,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2-fluoro-3-[(sulfo)oxy]propanoic Acid Ethyl Este involves multiple steps. The synthetic route typically starts with the preparation of the dioxolane ring, followed by the introduction of the fluorine atom and the sulfoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfoxy group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfoxy group, yielding simpler derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2-fluoro-3-[(sulfo)oxy]propanoic Acid Ethyl Este has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2-fluoro-3-[(sulfo)oxy]propanoic Acid Ethyl Este involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Compared to other similar compounds, (2R,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2-fluoro-3-[(sulfo)oxy]propanoic Acid Ethyl Este stands out due to its unique combination of a dioxolane ring, a fluorine atom, and a sulfoxy group. Similar compounds include:
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Trans-cinnamaldehyde These compounds share some structural features but differ in their specific functional groups and overall molecular architecture, leading to different chemical properties and applications.
Properties
CAS No. |
1020063-92-6 |
|---|---|
Molecular Formula |
C₁₁H₁₉FO₈S |
Molecular Weight |
330.33 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)



